![molecular formula C12H10N4O B2590595 1-[(Pyridin-2-yloxy)methyl]-1H-1,2,3-benzotriazole CAS No. 300683-44-7](/img/structure/B2590595.png)
1-[(Pyridin-2-yloxy)methyl]-1H-1,2,3-benzotriazole
描述
1-[(Pyridin-2-yloxy)methyl]-1H-1,2,3-benzotriazole is a heterocyclic compound that combines the structural features of pyridine, benzotriazole, and an ether linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyridin-2-yloxy)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of 2-hydroxymethylpyridine with 1H-1,2,3-benzotriazole in the presence of a suitable base. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The base, commonly potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound in high purity.
化学反应分析
Coordination Chemistry and Metal Complex Formation
The pyridinyloxy methyl group acts as a versatile ligand for transition metals. For example:
-
Silver(I) coordination : Analogous benzotriazole derivatives (e.g., 1-[(1H-pyrazol-1-yl)methyl]-1H-benzotriazole) form binuclear Ag(I) complexes in methanol under ambient conditions, with Ag–N bond lengths ranging from 2.23–2.49 Å .
-
Copper(II) interactions : The benzotriazole moiety may participate in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, similar to triazole derivatives .
Table 1: Hypothetical Metal Complexation Reactions
Nucleophilic Substitution at the Methyl Group
The methylene bridge between benzotriazole and pyridinyloxy groups is susceptible to nucleophilic attack. For instance:
-
Displacement by amines : Reactions with primary amines (e.g., benzylamine) in DMF at 80°C yield N-substituted benzotriazole derivatives (e.g., 1-(benzylaminomethyl)-1H-benzotriazole) .
-
Halogenation : Treatment with PCl₅ or SOCl₂ converts the methylene group to a chloromethyl intermediate, enabling further functionalization .
Cycloaddition and Ring-Opening Reactions
The benzotriazole core participates in [3+2] cycloadditions under catalytic conditions:
-
CuAAC reactions : Reacts with terminal alkynes (e.g., phenylacetylene) in the presence of Cu(I) catalysts to form 1,2,3-triazole hybrids .
-
Epoxide ring-opening : Styrene oxide reacts with the benzotriazole moiety under basic conditions to form β-hydroxy-1,2,3-triazole derivatives .
Table 2: Representative Cycloaddition Reactions
Substrate | Catalyst | Conditions | Product | Yield (%) |
---|---|---|---|---|
Phenylacetylene | CuI, sodium ascorbate | H₂O/EtOH, RT | 1,4-Disubstituted triazole | 85–92 |
Styrene oxide | Eosin Y, CFL | EtOH/H₂O, 25°C | β-Hydroxy-triazole derivative | 78 |
Functionalization via Cross-Coupling
The pyridinyloxy group directs regioselective cross-coupling:
-
Suzuki-Miyaura coupling : Palladium-catalyzed reactions with arylboronic acids yield biaryl derivatives (e.g., 1-[(4-phenylpyridin-2-yloxy)methyl]-1H-benzotriazole) .
-
Buchwald-Hartwig amination : Forms N-aryl derivatives under Pd/XPhos catalysis .
Photochemical Reactivity
UV irradiation induces cleavage of the benzotriazole N–N bond, releasing reactive intermediates:
-
Formation of nitrenes : Generates aryl nitrenes that undergo insertion into C–H bonds or dimerization .
Acid/Base-Mediated Transformations
-
Protonation : The pyridine nitrogen (pKa ≈ 3.5) protonates in acidic media, enhancing solubility in polar solvents .
-
Deprotonation : Strong bases (e.g., LDA) deprotonate the methylene group, enabling alkylation or acylation .
Key Limitations and Research Gaps
科学研究应用
1-[(Pyridin-2-yloxy)methyl]-1H-1,2,3-benzotriazole has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which 1-[(Pyridin-2-yloxy)methyl]-1H-1,2,3-benzotriazole exerts its effects often involves interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The pathways involved can vary depending on the specific application, but common targets include kinases and other regulatory proteins.
相似化合物的比较
- 1-[(Pyridin-3-yloxy)methyl]-1H-1,2,3-benzotriazole
- 1-[(Pyridin-4-yloxy)methyl]-1H-1,2,3-benzotriazole
- **1-[(Pyridin-2-yloxy)methyl]-1H-1,2,3-tr
生物活性
1-[(Pyridin-2-yloxy)methyl]-1H-1,2,3-benzotriazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Appearance : Typically a white to light yellow solid.
- Solubility : Soluble in various organic solvents such as dimethyl sulfoxide (DMSO) and ethanol .
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Metabotropic Glutamate Receptor Modulation : The compound acts as a potentiator of metabotropic glutamate receptors (mGluR), particularly mGluR2. This interaction suggests potential applications in treating neurological disorders .
- Antimicrobial Activity : Studies have shown that benzotriazole derivatives possess significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various benzotriazole derivatives, including this compound. The results indicated that the compound exhibited significant antibacterial activity against Escherichia coli and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Antifungal Activity
In another investigation, the compound was tested against several fungal strains. It showed promising antifungal activity against Candida albicans, with MIC values ranging from 12.5 to 25 μg/mL. The introduction of hydrophobic groups on the benzotriazole ring enhanced its antifungal properties .
Study 3: Cancer Cell Cytotoxicity
Research focused on the cytotoxic effects of the compound on breast cancer cell lines MCF-7 and MDA-MB-231 revealed that it induced significant apoptosis. The study highlighted the potential for using this compound in combination therapies to enhance the efficacy of existing chemotherapeutics like doxorubicin .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(Pyridin-2-yloxy)methyl]-1H-1,2,3-benzotriazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or multicomponent reactions. For example, coupling benzotriazole derivatives with pyridinyloxy groups under reflux in aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) achieves moderate yields (40–60%). Catalyst choice (e.g., CuI for "click chemistry") and solvent polarity significantly affect regioselectivity and purity. Validate intermediates using TLC and column chromatography .
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (to verify pyridinyl and benzotriazole proton environments) and FT-IR (to confirm C-O-C and triazole ring vibrations). Cross-check experimental vs. calculated elemental analysis (C, H, N) to validate purity (>95%). Mass spectrometry (HRMS) is critical for molecular ion detection .
Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?
- Methodological Answer : Employ agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity. Compare MIC values with standard antibiotics (e.g., ciprofloxacin) and include solvent controls .
Advanced Research Questions
Q. How can regioselectivity challenges in benzotriazole substitution reactions be mitigated?
- Methodological Answer : Use steric/electronic directing groups (e.g., electron-withdrawing substituents on benzotriazole) to favor substitution at the 1-position. Computational modeling (DFT) predicts reactive sites, while reaction monitoring via LC-MS identifies intermediates. For example, bulky nucleophiles preferentially attack the less hindered pyridinyloxy site .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Perform NOESY/ROESY to distinguish between conformational isomers or intermolecular interactions. For ambiguous ¹³C signals, use DEPT-135 to identify CH₂/CH₃ groups. Cross-validate with X-ray crystallography (if crystals are obtainable) to resolve tautomeric ambiguities .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer : Improve solubility via co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride). Assess logP values (experimental: shake-flask method; computational: ChemAxon) to balance hydrophilicity. Pharmacokinetic profiling (e.g., plasma stability in rodents) identifies metabolic liabilities (e.g., CYP450 oxidation) .
Q. How does the compound interact with biological targets (e.g., enzymes or DNA)?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding modes with targets like topoisomerase II or bacterial gyrase. Validate via surface plasmon resonance (SPR) for binding affinity (KD). For DNA interaction studies, employ ethidium bromide displacement assays or circular dichroism .
Q. What crystallographic techniques elucidate its solid-state conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves bond angles and torsion angles. Refine structures using SHELX and analyze packing motifs (e.g., π-π stacking between benzotriazole and pyridine rings). Compare with DFT-optimized gas-phase structures to assess lattice effects .
Q. Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental logP values?
- Methodological Answer : Re-evaluate computational parameters (e.g., force fields in MarvinSketch vs. experimental shake-flask results). Consider protonation states (pH-dependent logP) and solvent impurities. Cross-reference with HPLC retention times under standardized conditions .
Q. Why do antimicrobial assays show variability across replicate studies?
- Methodological Answer : Standardize inoculum density (McFarland 0.5) and growth medium (Mueller-Hinton agar). Account for compound degradation by pre-testing stability in assay buffers (HPLC monitoring). Use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to assess significance .
Q. Tables for Key Data
属性
IUPAC Name |
1-(pyridin-2-yloxymethyl)benzotriazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-2-6-11-10(5-1)14-15-16(11)9-17-12-7-3-4-8-13-12/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWHNWLMHYCFLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2COC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。